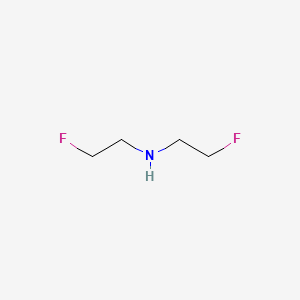

Bis(2-fluoroethyl)amine

Description

Historical Trajectories of Fluoroethylamine Research

The investigation into fluoroethylamines is rooted in the broader expansion of organofluorine chemistry in the mid-20th century. Early research focused on developing synthetic methodologies to incorporate fluorine into organic molecules, driven by the understanding that fluorine's high electronegativity and small size could dramatically alter a compound's properties. The synthesis of simple amines containing 2-halogenoethyl groups, including fluorine analogues, was a key area of this early work. rsc.org

Initial syntheses of di-(2-fluoroethyl)amine were reported as part of systematic studies on halogenated amines. rsc.org These efforts were often challenging, involving the reaction of 2-fluoroethyl bromide or 2-fluoroethyl toluene-p-sulphonate with ammonia (B1221849) or other amines under pressure. rsc.org The research was meticulous, with scientists carefully documenting the physical properties and derivatives of these new compounds. rsc.org A significant aspect of early research was understanding the fundamental chemistry of the C-F bond in these structures. For instance, studies on the protonated form of the simpler 2-fluoroethylamine revealed a strong preference for the gauche conformation, a phenomenon driven by charge-dipole and hyperconjugative interactions that has become a foundational concept in modern molecular design. researchgate.net This foundational work laid the groundwork for the more targeted investigations that would follow.

Foundational Role within Fluorine Chemistry and Nitrogen Mustards Investigations

The primary impetus for the focused study of Bis(2-fluoroethyl)amine was its identity as a structural analog of nitrogen mustards. cdnsciencepub.com Nitrogen mustards, such as the chemical warfare agent and early chemotherapeutic drug Mustine (bis(2-chloroethyl)methylamine), are cytotoxic compounds that act as DNA alkylating agents. wikipedia.org Their activity stems from the intramolecular formation of a highly reactive aziridinium (B1262131) cation, which then alkylates nucleophilic sites on DNA. researchgate.net

Researchers hypothesized that replacing the chlorine atoms of a nitrogen mustard with fluorine would significantly modulate the compound's chemical reactivity. cdnsciencepub.com This hypothesis was based on two key principles of fluorine chemistry:

Slower Halogen Displacement : The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond. Consequently, the neighboring group displacement of the halogen by the amine nitrogen to form the reactive aziridinium intermediate was expected to proceed much more slowly for a fluoro-nitrogen mustard. cdnsciencepub.com This led to the prospect of developing agents with more specific and prolonged antitumor activity. cdnsciencepub.com

Metabolic Inhibition : Certain fluorine-containing compounds were known to interfere with critical metabolic pathways. For example, fluoroacetic acid is famously converted in vivo to fluorocitric acid, a potent inhibitor of the citric acid cycle. cdnsciencepub.com Researchers speculated that a molecule like this compound could potentially exert a dual action by taking advantage of this metabolic disruption. cdnsciencepub.com

This compound thus became a foundational tool for investigating these concepts, serving as a key precursor for the synthesis of various "fluoro-nitrogen mustards". cdnsciencepub.comcdnsciencepub.com Its utility was demonstrated through the synthesis of several N-bis(2-fluoroethyl)benzylamines, which were studied as potential antineoplastic agents. cdnsciencepub.com

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

|---|---|---|

| CAS Number | 373-19-3 chemsrc.comsigmaaldrich.com | 871-75-0 enaminestore.com |

| Molecular Formula | C₄H₉F₂N sigmaaldrich.com | C₄H₁₀ClF₂N enaminestore.com |

| Molecular Weight | 109.12 g/mol sigmaaldrich.com | 145.58 g/mol enaminestore.com |

| Appearance | Liquid rsc.org | Crystalline Solid cdnsciencepub.com |

| Boiling Point (Free Base) | 122-125 °C rsc.org | N/A |

| Melting Point (Hydrochloride) | N/A | 202-204 °C cdnsciencepub.com |

Current Research Frontiers and Emerging Scholarly Interests

In contemporary science, the focus on this compound has shifted from direct therapeutic application to its use as a sophisticated chemical tool and building block. The very properties that made it an interesting but complex nitrogen mustard analog—namely, its modulated reactivity—make it an ideal model compound and synthetic precursor in modern research.

One major frontier is in the field of medicinal chemistry and drug design, particularly for prodrugs. For example, fluoroethyl analogues of nitrogen mustards have been synthesized as model compounds for self-immolative prodrugs intended for gene-directed enzyme prodrug therapy (GDEPT). nih.gov In this context, the reduced alkylating ability of the fluoroethyl groups allows for the study of enzyme kinetics and activation mechanisms without the complications arising from the rapid decomposition of the more reactive chloroethyl derivatives. nih.gov

Furthermore, this compound serves as a key starting material for creating more complex molecules with unique properties. Researchers have incorporated the bis(2-fluoroethyl)amino moiety into various molecular scaffolds to probe biological activity. This includes its use in the synthesis of:

Phosphoramidic dichlorides , which are highly reactive intermediates for producing new phosphoramidic derivatives with potential therapeutic applications. ontosight.ai

Hydrocinnamic acid derivatives , where the bis(2-fluoroethyl)amino group is attached to an aromatic ring, creating compounds studied for their potential as enzyme inhibitors. ontosight.ai

A significant and emerging area of interest lies completely outside the biomedical field, in materials science. Recent studies have explored borate (B1201080) esters for use as electrolyte solvents in high-performance lithium metal batteries. In this context, tris(2-fluoroethyl) borate (TFEB), synthesized from 2-fluoroethanol, has shown remarkable properties. rsc.org This research demonstrates that moderate fluorination can enhance lithium salt solubility and improve battery cycling stability and efficiency, challenging previous assumptions in the field. rsc.org This application highlights a novel research trajectory for small fluorinated molecules derived from the same foundational chemistry as this compound.

Table 2: Evolution of Research Interests in this compound and Related Compounds

| Research Era | Primary Objective | Key Compound(s) | Rationale / Finding |

|---|---|---|---|

| Historical (ca. 1950-1970) | Develop less reactive nitrogen mustard analogs for cancer therapy. cdnsciencepub.com | N-Bis(2-fluoroethyl)benzylamines cdnsciencepub.com | Fluorine substitution was hypothesized to slow the formation of the aziridinium ion, potentially increasing specificity. cdnsciencepub.com |

| Modern (ca. 1990-Present) | Model compounds for prodrug activation studies. nih.gov | Fluoroethyl analogues of phenol (B47542) and aniline (B41778) mustards nih.gov | Reduced alkylating ability of fluoroethyl groups allows for clearer study of enzyme-triggered drug release mechanisms. nih.gov |

| Emerging (ca. 2020-Present) | Advanced electrolytes for lithium metal batteries. rsc.org | Tris(2-fluoroethyl) borate (TFEB) rsc.org | Partial fluorination enhances lithium salt solubility and improves Coulombic efficiency in batteries. rsc.org |

Structure

3D Structure

Properties

Molecular Formula |

C4H9F2N |

|---|---|

Molecular Weight |

109.12 g/mol |

IUPAC Name |

2-fluoro-N-(2-fluoroethyl)ethanamine |

InChI |

InChI=1S/C4H9F2N/c5-1-3-7-4-2-6/h7H,1-4H2 |

InChI Key |

SPUSFHUCTMCJRT-UHFFFAOYSA-N |

Canonical SMILES |

C(CF)NCCF |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Precursor Applications

Established Synthetic Routes for Bis(2-fluoroethyl)amine

The preparation of this compound can be approached through various synthetic strategies, primarily involving nucleophilic substitution and direct fluorination of suitable precursors.

Nucleophilic Substitution Strategies from Activated Ethanolamine Derivatives

One of the primary methods for synthesizing this compound involves the nucleophilic substitution of activated diethanolamine (B148213) derivatives. In this approach, the hydroxyl groups of diethanolamine are converted into good leaving groups, such as tosylates or mesylates, to facilitate displacement by a fluoride (B91410) ion.

The general reaction scheme is as follows:

Activation of Diethanolamine: Diethanolamine is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the corresponding disulfonate ester.

Fluorination: The resulting bis(sulfonyloxyethyl)amine is then treated with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). The use of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a quaternary ammonium (B1175870) salt, can enhance the reactivity of the fluoride salt.

| Step | Reagents and Conditions | Product | Typical Yields (%) |

| Activation | Diethanolamine, p-toluenesulfonyl chloride, Pyridine, 0°C to rt | Bis(2-(tosyloxy)ethyl)amine | 80-90 |

| Fluorination | Bis(2-(tosyloxy)ethyl)amine, KF, 18-crown-6, DMF, 80-120°C | This compound | 50-70 |

This method offers a reliable pathway to this compound, with the main challenge being the optimization of the fluorination step to maximize yield and minimize side reactions, such as elimination.

Fluorination of Halogenated Amine Precursors

An alternative and widely used approach is the fluorination of a more readily available halogenated precursor, most commonly Bis(2-chloroethyl)amine. This method involves a halogen exchange (Halex) reaction, where the chlorine atoms are substituted by fluorine.

Key aspects of this method include:

Fluorinating Agent: Alkali metal fluorides, particularly potassium fluoride, are the most common reagents for this transformation. The efficiency of the reaction is highly dependent on the reactivity of the KF, which can be enhanced by spray-drying or by using it in the presence of a phase-transfer catalyst.

Reaction Conditions: The reaction is typically carried out at elevated temperatures in a high-boiling polar aprotic solvent to ensure the dissolution of the reagents and to drive the reaction to completion.

| Precursor | Fluorinating Agent | Solvent | Temperature (°C) | Product |

| Bis(2-chloroethyl)amine | Potassium Fluoride (spray-dried) | N-Methyl-2-pyrrolidone (NMP) | 150-180 | This compound |

| Bis(2-bromoethyl)amine | Cesium Fluoride | Acetonitrile | 80-100 | This compound |

The choice of the starting halogenated amine can influence the reaction conditions, with bromo derivatives being more reactive than their chloro counterparts, thus allowing for milder reaction conditions.

Alternative Synthetic Pathways and Process Optimization

Research into alternative and more efficient synthetic routes is ongoing. Some of these alternative pathways include the use of different fluorinating agents and the optimization of reaction parameters to improve yield, purity, and scalability.

Alternative Fluorinating Agents:

Sulfur Tetrafluoride (SF4) and its derivatives: Reagents like diethylaminosulfur trifluoride (DAST) can be used to convert diethanolamine directly to this compound, though these reagents are often more expensive and require careful handling.

Metal Fluoride Complexes: The use of complexes such as silver(I) fluoride (AgF) can sometimes offer higher yields and selectivity under milder conditions.

Process Optimization: Optimization strategies focus on several key areas:

Solvent Selection: Investigating different solvents to improve the solubility of reactants and the reaction rate.

Catalyst Efficiency: Screening various phase-transfer catalysts to find the most effective one for the Halex reaction.

Temperature and Reaction Time: Fine-tuning these parameters to maximize the conversion to the desired product while minimizing the formation of impurities.

Purification Techniques: Developing efficient methods for the isolation and purification of this compound, such as distillation or chromatography.

Synthesis of Isotopically Labeled this compound and Analogs

The synthesis of isotopically labeled compounds is crucial for various applications, particularly in medical imaging. The introduction of the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F], t½ = 109.8 min) into molecules allows for their use as tracers in Positron Emission Tomography (PET).

Positron-Emitting Fluorine-18 Radiolabeling via Nucleophilic Attack

The most common method for introducing fluorine-18 is through nucleophilic substitution, utilizing [¹⁸F]fluoride, which is typically produced in a cyclotron. The radiosynthesis of [¹⁸F]this compound would follow a similar strategy to the non-radioactive synthesis, but with the added complexities of working with short-lived isotopes and on a microscale.

The general procedure involves:

Production and Activation of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced as an aqueous solution and needs to be activated for nucleophilic substitution. This is typically achieved by trapping the [¹⁸F]fluoride on an anion exchange resin, followed by elution with a solution containing a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate). The water is then removed azeotropically with acetonitrile.

Radiolabeling Reaction: The activated, "naked" [¹⁸F]fluoride is then reacted with a suitable precursor, such as a bis(sulfonyloxyethyl)amine or a bis(haloethyl)amine derivative. The reaction is carried out in a sealed vessel at an elevated temperature for a short period.

Purification: The crude reaction mixture is purified, typically using high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE) cartridges, to isolate the desired radiolabeled product from unreacted precursor and radioactive impurities.

| Precursor | [¹⁸F]Fluoride Activation | Reaction Conditions | Product |

| Bis(2-(tosyloxy)ethyl)amine | K[¹⁸F]F/Kryptofix 2.2.2 | Acetonitrile, 100-120°C, 10-15 min | [¹⁸F]this compound |

| N-protected-bis(2-bromoethyl)amine | Cs[¹⁸F]F | DMF, 80-100°C, 5-10 min | N-protected-[¹⁸F]this compound |

The use of a protecting group on the amine nitrogen may be necessary to prevent side reactions and can be removed in a subsequent step.

Precursors for ¹⁸F-Fluoroethylation Reactions in Radiochemistry

In many cases, instead of directly radiolabeling a complex molecule, a smaller ¹⁸F-labeled building block, or synthon, is first prepared and then coupled to the target molecule. For the synthesis of ¹⁸F-labeled amines, various ¹⁸F-fluoroethylating agents are employed. These are typically reactive electrophiles that can readily alkylate a primary or secondary amine.

Commonly used precursors for ¹⁸F-fluoroethylation include:

[¹⁸F]Fluoroethyl tosylate ([¹⁸F]FETos): Prepared by the reaction of [¹⁸F]fluoride with ethylene-1,2-ditosylate. [¹⁸F]FETos is a versatile and widely used reagent for the ¹⁸F-fluoroethylation of amines, phenols, and thiols. nih.gov

[¹⁸F]Fluoroethyl bromide ([¹⁸F]FEBr): Synthesized from the reaction of [¹⁸F]fluoride with 1,2-dibromoethane (B42909). It is another effective fluoroethylating agent. uni-mainz.deuni-mainz.de

[¹⁸F]Fluoroethyl triflate ([¹⁸F]FETf): Prepared from ethylene-1,2-ditriflate, this reagent is highly reactive and can fluoroethylate even weakly nucleophilic amines. researchgate.net

The synthesis of a radiolabeled analog of this compound could potentially be achieved by reacting a suitable precursor amine with one of these ¹⁸F-fluoroethylating agents. For instance, reacting 2-fluoroethylamine with [¹⁸F]fluoroethyl tosylate would yield singly ¹⁸F-labeled this compound.

| ¹⁸F-Fluoroethylating Agent | Precursor for the Agent | Typical Substrates |

| [¹⁸F]Fluoroethyl tosylate | Ethylene-1,2-ditosylate | Amines, Phenols, Thiols |

| [¹⁸F]Fluoroethyl bromide | 1,2-dibromoethane | Amines, Carboxylates |

| [¹⁸F]Fluoroethyl triflate | Ethylene-1,2-ditriflate | Weakly nucleophilic amines |

The choice of the precursor and the fluoroethylating agent depends on the specific requirements of the synthesis, including the reactivity of the substrate and the desired radiochemical yield and purity of the final product.

This compound as a Strategic Synthetic Intermediate

This compound serves as a valuable building block in organic synthesis due to the presence of two reactive fluoroethyl groups and a secondary amine functionality. This combination allows for its derivatization into a variety of more complex molecules with potential applications in chemical biology and medicinal chemistry.

Derivatization to Fluoro-Nitrogen Mustards for Chemical Biology Research

Nitrogen mustards are a class of alkylating agents that have been extensively studied for their biological activity. nih.gov The derivatization of this compound into its corresponding fluoro-nitrogen mustard analogue, bis(2-fluoroethyl)chloroamine, can be envisioned through chlorination of the secondary amine. This transformation would yield a molecule with enhanced reactivity, suitable for use as a chemical probe in biological research.

The introduction of fluorine atoms in place of chlorine, as seen in the chloro-analogue bis(2-chloroethyl)amine, can modulate the electronic properties and reactivity of the mustard compound. Fluorescently tagged nitrogen mustards have been synthesized for cell imaging and to study their subcellular localization and cytotoxic effects. nih.gov A similar strategy could be applied to fluoro-nitrogen mustards derived from this compound, where a fluorophore is incorporated into the molecular structure. This would enable researchers to visualize the distribution and interaction of the fluoro-nitrogen mustard within cells, providing valuable insights into its mechanism of action.

Integration into Heterocyclic Compound Synthesis for Scaffold Diversification

This compound is a versatile intermediate for the synthesis of various heterocyclic compounds, which are key scaffolds in many biologically active molecules. Its secondary amine functionality allows it to participate in condensation reactions with various precursors to form a diverse range of heterocyclic systems.

Pyrazole (B372694) Synthesis: Pyrazoles can be synthesized through the condensation of a β-diketone with a hydrazine (B178648) or an amine. nih.gov this compound can react with a 1,3-diketone under acidic or basic conditions to form an enamine intermediate, which can then cyclize to form a pyrazole ring substituted with two fluoroethyl groups on the nitrogen atom. This reaction provides a straightforward route to novel fluorinated pyrazole derivatives.

Quinoline (B57606) Synthesis: The Combes quinoline synthesis is a classic method for preparing substituted quinolines from anilines and β-diketones. wikipedia.orgiipseries.org While this reaction traditionally uses primary anilines, modifications of this and other quinoline syntheses, such as the Friedländer synthesis, can accommodate secondary amines. nih.gov this compound can be reacted with a 2-aminoaryl ketone to construct a quinoline scaffold bearing a bis(2-fluoroethyl)amino substituent. The reaction conditions typically involve acid catalysis to promote the condensation and subsequent cyclization.

Triazole Synthesis: 1,2,3-Triazoles are readily synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne, often catalyzed by copper(I) in what is known as "click chemistry". nih.gov To incorporate this compound into a triazole structure, it can first be functionalized with either an azide or an alkyne group. For example, reaction with propargyl bromide would introduce an alkyne functionality, which can then undergo a cycloaddition reaction with an organic azide to form the desired bis-triazole derivative. nih.govbeilstein-journals.org

The following table outlines the general synthetic strategies for these heterocyclic systems using an amine precursor.

| Heterocycle | Precursors | General Reaction Conditions |

| Pyrazole | Amine, 1,3-Diketone | Acid or base catalysis, heating |

| Quinoline | Amine, 2-Aminoaryl ketone | Acid catalysis, heating |

| Triazole | Amine (functionalized with alkyne), Organic azide | Copper(I) catalysis |

Formation of Complex Fluoroalkyl Amine Architectures and Related Amides

The reactivity of the secondary amine in this compound allows for its elaboration into more complex amine structures and the synthesis of a wide array of amides.

The nitrogen atom can undergo further alkylation or participate in coupling reactions to build larger, more intricate molecular architectures. For instance, it can be used in the synthesis of tripodal amines or as a core for the construction of dendrimeric structures. nih.gov The presence of the fluoroethyl groups in these larger molecules can impart unique physicochemical properties, such as increased lipophilicity and metabolic stability.

Amide bond formation is one of the most fundamental reactions in organic synthesis. nih.gov this compound can be readily converted into a variety of amides through reaction with carboxylic acids, acid chlorides, or esters. nih.govresearchgate.net The direct condensation of a carboxylic acid with this compound can be promoted by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or by using boron-based reagents like tris(2,2,2-trifluoroethyl) borate (B1201080). nih.govajchem-a.com Alternatively, reaction with an ester, often under basic conditions or with microwave irradiation, can provide the corresponding amide in good yield. researchgate.netgoogle.com

The table below provides a summary of common methods for the synthesis of amides from a secondary amine.

| Amide Synthesis Method | Reactants | Typical Conditions |

| From Carboxylic Acid | Secondary amine, Carboxylic acid | Coupling agent (e.g., DCC), or Boron reagent |

| From Acid Chloride | Secondary amine, Acid chloride | Base (e.g., triethylamine), aprotic solvent |

| From Ester | Secondary amine, Ester | Base (e.g., NaH), heating or microwave |

Mechanistic Chemical Reactivity and Stability Investigations

Comparative Reactivity and Stability Profiles of Bis(2-fluoroethyl)amine

The hydrolytic stability of this compound is influenced by the strong electron-withdrawing nature of the fluorine atoms. This inductive effect decreases the basicity of the central nitrogen atom compared to its non-fluorinated analog, diethylamine. Consequently, the kinetics of hydrolysis, particularly under acidic conditions, are affected. In acidic media, the protonation of the amine is a key step. The hydrolysis of amine-related compounds can proceed through various steps, including B-H bond breaking in the case of amine-boranes, which is often the rate-determining step. rsc.org For this compound, acid-catalyzed hydrolysis would likely involve protonation of the nitrogen, followed by nucleophilic attack by water on the α-carbon, although this is generally a slow process for simple amines without a good leaving group.

The reaction rate is typically first order with respect to both the substrate and the hydrogen ion concentration. rsc.org The presence of fluorine atoms stabilizes the C-F bond, making direct nucleophilic displacement of fluoride (B91410) by water highly unlikely under normal hydrolytic conditions. Instead, any degradation is more likely to be initiated at the C-N bond or involve more complex pathways.

Table 1: Comparative Basicity of Selected Amines

| Compound Name | pKa of Conjugate Acid |

|---|---|

| Diethylamine | 10.9 |

| 2-Fluoroethylamine | 9.0 (approx.) |

| This compound | < 9.0 (estimated) |

Note: The pKa for this compound is estimated to be lower than that of 2-fluoroethylamine due to the inductive effect of four fluorine atoms.

This compound possesses the structural requisites for intramolecular cyclization. The nitrogen atom can act as an internal nucleophile, attacking one of the electrophilic carbons of the fluoroethyl groups and displacing a fluoride ion. This process, known as an intramolecular nucleophilic substitution, would lead to the formation of a strained, three-membered aziridinium (B1262131) cation as a reactive intermediate. This intermediate can then be attacked by a nucleophile. If the other fluoroethyl group participates, subsequent cyclization could potentially lead to the formation of a piperazine (B1678402) ring system, although this is less direct than the formation of the aziridinium intermediate. Such cyclizations are often promoted under basic conditions, which enhance the nucleophilicity of the amine, or through heating. ias.ac.inresearchgate.netrsc.org

Intermolecular condensation reactions can also occur, where the amine group of one molecule attacks a fluoroethyl carbon of another molecule. This process would lead to the formation of dimers, oligomers, or polymers linked by secondary or tertiary amine functionalities, with the concurrent elimination of hydrogen fluoride. These condensation pathways are competitive with intramolecular cyclization and are favored at higher concentrations.

The displacement of a fluoride ion from one of the fluoroethyl groups in this compound is significantly influenced by neighboring group participation (NGP) from the nitrogen atom. nih.govresearchgate.net The nitrogen's lone pair of electrons can assist in the departure of the fluoride leaving group by forming a cyclic aziridinium intermediate. This anchimeric assistance accelerates the rate of fluoride displacement compared to a similar compound lacking the internal nucleophile.

The mechanism proceeds in two steps:

Rate-determining formation of the aziridinium ion: The nitrogen atom attacks the β-carbon, displacing the fluoride ion and forming a positively charged, three-membered ring.

Rapid ring-opening: A nucleophile present in the reaction medium attacks one of the carbons of the aziridinium ring, leading to the final product.

This pathway is crucial in understanding the reactivity of this compound and related nitrogen mustards. The extent of NGP is dependent on factors such as solvent polarity and the nature of the external nucleophile. nih.gov

C-F Bond Reactivity and Cleavage Mechanisms in Organic Transformations

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its cleavage exceptionally challenging. nih.gov In this compound, the aliphatic C-F bonds are generally unreactive under standard organic transformation conditions. However, cleavage can be achieved through specific, high-energy pathways.

Modern methods for C-F bond activation and functionalization often rely on radical-based mechanisms, frequently initiated by visible light photoredox catalysis. nih.govresearchgate.net These processes typically involve a single-electron transfer (SET) to the organofluorine compound, generating a radical anion which can then fragment to release a fluoride ion. Another pathway involves radical addition to a π-system followed by elimination, though this is not directly applicable to a saturated system like this compound. nih.gov

Alternative strategies for C-F bond cleavage include:

Metalloenzyme catalysis: Certain enzymes, such as cytochrome P450 and various oxygenases, can catalyze the cleavage of C-F bonds, often through oxidative mechanisms. nih.gov

Lewis acid activation: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating nucleophilic attack.

Reductive defluorination: Using potent reducing agents can lead to the cleavage of the C-F bond.

These methods highlight that while the C-F bonds in this compound are stable, they are not entirely inert and can be cleaved under specific and often forcing conditions. researchgate.net

Conformational Analysis and Stereochemical Preferences

The conformational preferences of this compound, particularly in its protonated state, are governed by a phenomenon known as the gauche effect. wikipedia.org While steric hindrance would typically favor an anti conformation where the bulky or electronegative groups are positioned 180° apart, the gauche effect describes the energetic preference for a gauche conformation (dihedral angle of ~60°) in certain 1,2-disubstituted ethanes. chemeurope.com

In protonated 2-fluoroethylamines, a strong preference for the gauche conformation is observed, where the fluorine atom and the ammonium (B1175870) group are in proximity. researchgate.net This stabilization is not primarily due to hyperconjugation, which is a common explanation for the gauche effect in molecules like 1,2-difluoroethane. chemeurope.comrsc.org Instead, the dominant driving force is the electrostatic attraction between the electronegative fluorine atom and the positively charged nitrogen center of the ammonium group. nih.gov This electrostatic interaction can persist even in aqueous solutions. nih.gov

The rotational barrier around the C-N bond is also significantly affected by protonation. In neutral amines, rotation is relatively free. However, upon protonation, the development of partial double bond character or increased steric hindrance can raise the energy barrier for rotation. nih.govmsu.edumdpi.com For protonated this compound, the electrostatic gauche stabilization would create a deeper potential energy well for the gauche conformer, thereby increasing the energy required to rotate into other conformations.

Table 2: Conformational Energy Preferences in Fluoroethylamines

| Compound Fragment | Favored Conformation | Primary Stabilizing Factor | Estimated Energy Difference (kcal/mol) |

|---|---|---|---|

| F-C-C-NH2 (Neutral) | Anti/Gauche (small preference) | Steric/Hyperconjugation | ~0-1 |

Impact of Fluorine Substitution on Molecular Geometry and Conformation

Direct experimental and computational studies on the molecular geometry of this compound are not extensively available in peer-reviewed literature. However, a comprehensive understanding of its conformational preferences and the geometric impact of its fluorine atoms can be extrapolated from detailed investigations into its structural analog, 2-fluoroethylamine, and by comparison with its non-fluorinated counterpart, diethylamine.

The introduction of fluorine, a highly electronegative atom, into an ethylamine (B1201723) framework induces significant electronic effects that dictate the molecule's preferred three-dimensional structure. These effects primarily manifest as a conformational preference known as the gauche effect. In contrast to simple alkanes where steric hindrance typically favors an anti conformation (where substituents are 180° apart), the gauche conformation (substituents ~60° apart) is notably stabilized in molecules like 2-fluoroethylamine.

Research on 2-fluoroethylamine has identified five possible conformers, with the most stable being the Gg' form. uantwerpen.be In this context, the first letter (G or T) refers to the dihedral angle of the F-C-C-N backbone (Gauche or Trans), and the second letter (g or t) denotes the position of the nitrogen lone pair relative to the fluorine atom (gauche or trans). uantwerpen.be The stabilization of the gauche conformer is primarily attributed to hyperconjugation—an electronic interaction involving the donation of electron density from a C-H σ bonding orbital into the adjacent C-F σ* antibonding orbital. This overlap is maximized in the gauche arrangement, leading to a lower energy state compared to the anti conformation. wikipedia.org

The substitution of hydrogen with fluorine also alters key bond lengths and angles. The powerful inductive effect of fluorine shortens the C-F bond and can influence adjacent C-C and C-N bonds. Detailed microwave spectroscopy and ab initio calculations on 2-fluoroethylamine have provided precise geometric parameters for its most stable conformers. uantwerpen.be These values, when compared to a standard secondary amine like diethylamine, highlight the structural impact of fluorination.

Interactive Data Table 1: Comparison of Geometric Parameters

This table compares the calculated structural parameters of the non-fluorinated Diethylamine with the experimentally adjusted parameters of the two most stable conformers of 2-fluoroethylamine (Gg' and Gt), illustrating the geometric changes upon fluorine substitution.

| Parameter | Diethylamine (Calculated) | 2-fluoroethylamine (Gg' conformer) uantwerpen.be | 2-fluoroethylamine (Gt conformer) uantwerpen.be |

| Bond Lengths (Å) | |||

| r(C-N) | 1.463 | 1.466 | 1.461 |

| r(C-C) | 1.530 | 1.509 | 1.516 |

| r(C-F) | N/A | 1.400 | 1.398 |

| Bond Angles (°) | |||

| ∠C-N-C | 112.2 | N/A | N/A |

| ∠N-C-C | 111.5 | 109.8 | 115.5 |

| ∠F-C-C | N/A | 109.2 | 109.3 |

| Dihedral Angle (°) | |||

| τ(F-C-C-N) | N/A | 65.3 | 60.9 |

Note: Diethylamine values are based on computational data for dimethylamine, serving as a proxy for a simple secondary amine. nist.gov The ∠C-N-C angle is for diethylamine, while N/A indicates the parameter is not applicable for the mono-substituted 2-fluoroethylamine.

Interactive Data Table 2: Relative Stabilities of 2-fluoroethylamine Conformers

This table presents the experimentally determined enthalpy differences and corresponding population percentages for the five conformers of 2-fluoroethylamine in a xenon solution, demonstrating the energetic preference for the gauche (Gg' and Gt) forms. uantwerpen.be

| Conformer | Description (F-C-C-N / N lone pair) | Enthalpy Difference (kJ/mol) | Population at 298 K (%) |

| Gg' | Gauche / gauche | 0 (Most Stable) | 42 |

| Gt | Gauche / trans | 0.74 | 32 |

| Tg | Trans / gauche | 3.14 | 13 |

| Tt | Trans / trans | 3.46 | 5 |

| Gg | Gauche / gauche | 6.24 | 3 |

Derivatives and Analogs: Structural Design and Research Applications

N-Substituted Bis(2-fluoroethyl)amine Derivatives for Targeted Chemical Probes

The this compound scaffold is a valuable component in the design of targeted chemical probes for protein modification. The secondary amine group of this compound provides a convenient point for N-substitution, allowing for the attachment of various functionalities, such as reporter molecules or reactive groups for covalent labeling of proteins.

The design of these probes often involves incorporating the this compound core into a larger molecule that has an affinity for a specific protein or cellular environment. Once localized, the fluoroethyl groups can act as latent reactive moieties. Under specific physiological conditions or through enzymatic activation, these groups can form covalent bonds with nucleophilic residues on the target protein, such as cysteine or histidine. This proximity-driven reactivity is a key feature in the development of selective protein labeling agents.

Research in this area focuses on synthesizing N-substituted derivatives that balance stability, reactivity, and target specificity. For instance, the attachment of a fluorescent dye to the nitrogen atom of this compound can create a probe that allows for the visualization and tracking of the target protein within a cellular context. Similarly, incorporating a biotin (B1667282) tag can facilitate the purification and identification of the labeled protein and its binding partners. The inherent reactivity of the fluoroethyl groups provides a mechanism for irreversible binding, which is advantageous for studies requiring stable protein-probe conjugates.

Design and Synthesis of Fluoroethylated Benzamide (B126) Analogs for Receptor Interaction Studies

Fluoroethylated benzamide analogs derived from a this compound backbone have been investigated as ligands for various receptors, with a particular focus on their application in Positron Emission Tomography (PET) imaging. The introduction of a fluorine-18 (B77423) (¹⁸F) radioisotope into these molecules allows for non-invasive imaging and quantification of receptor distribution and density in vivo.

Studies have shown that the position of the fluorine atom on the ethyl chain can impact the binding affinity and selectivity of the ligand. For example, in a series of fluorinated benzamide derivatives, compounds with a 2-fluoroethyl group have demonstrated different receptor binding profiles compared to those with a 3-fluoropropyl group. These findings are crucial for the rational design of new and improved PET radiotracers for neurological and oncological imaging. nih.gov

Below is a table summarizing the binding affinities of representative fluoroethylated benzamide analogs for sigma receptors:

| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) |

| 4-Fluoro-N-(2-(bis(2-fluoroethyl)amino)ethyl)benzamide | 0.98 | 3.77 |

| 2-Fluoro-N-(2-(bis(2-fluoroethyl)amino)ethyl)benzamide | 0.38 | 22.8 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Fluoroethylated Urea (B33335) and Nitrosourea (B86855) Derivatives in Experimental Chemical Biology

Fluoroethylated urea and nitrosourea derivatives containing the this compound structure have been a subject of significant interest in experimental chemical biology, primarily due to their activity as DNA modifying agents. nih.govnih.gov The bis(2-fluoroethyl)nitrosourea scaffold, in particular, has been investigated for its ability to crosslink DNA strands. nih.gov

The mechanism of action of these compounds involves the in vivo decomposition of the nitrosourea moiety to generate a reactive fluoroethyldiazonium ion. This electrophilic species can then alkylate nucleophilic sites on DNA bases, primarily the N7 and O6 positions of guanine. The presence of two fluoroethyl groups allows for a second alkylation event, leading to the formation of interstrand or intrastrand crosslinks in the DNA. nih.gov These crosslinks can inhibit DNA replication and transcription, leading to cytotoxic effects.

Research has shown that the substitution of chlorine with fluorine in these nitrosourea derivatives can alter their reactivity and biological activity. For instance, 1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea (B76767) has been shown to produce significantly less DNA cross-linking compared to its chloroethyl analog, which is attributed to the lower leaving group ability of the fluoride (B91410) ion. nih.gov This highlights the influence of the halogen atom on the biological mechanism of these compounds. The study of these derivatives provides valuable insights into the mechanisms of DNA damage and repair. nih.govdoi.org

Development of Fluorinated Amino Acid Derivatives and Their Role in Protein Engineering Research

The incorporation of unnatural amino acids into proteins is a powerful tool in protein engineering, enabling the introduction of novel chemical functionalities and properties. anu.edu.audigitellinc.com An intriguing area of research is the development of fluorinated amino acids that carry the this compound group. These custom-designed amino acids can be incorporated into peptide chains through solid-phase synthesis or, in some cases, via biosynthetic pathways. anu.edu.au

Once integrated into a protein's structure, the this compound moiety can serve multiple purposes. It can act as a ¹⁹F NMR probe to study protein structure and dynamics, as fluorine has a distinct NMR signal that is sensitive to its local environment. mdpi.com Furthermore, the fluoroethyl groups can be utilized for site-specific covalent modification of the protein or for creating specific interactions with other molecules. nih.gov

The design of such amino acids involves attaching the this compound group to the side chain of a common amino acid scaffold, such as lysine (B10760008) or cysteine. The challenge lies in creating a derivative that is stable enough to be incorporated into a protein but can be activated under specific conditions to perform its intended function. This approach opens up possibilities for creating proteins with enhanced stability, novel catalytic activities, or the ability to form specific covalent linkages with other proteins or small molecules. digitellinc.com

Structure-Activity Relationship (SAR) Studies in Chemical Design

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and the design of bioactive molecules. nih.gov For derivatives of this compound, SAR studies aim to understand how modifications to the molecular structure affect the biological activity. nih.gov

Quantitative and qualitative SAR studies investigate the relationship between the chemical structure of this compound derivatives and their binding affinities for specific biological targets. These studies involve synthesizing a series of analogs with systematic variations in their structure and measuring their in vitro binding affinities.

For example, in a series of fluoroethylated benzamide ligands, modifications to the aromatic ring or the length of the alkyl chain connecting the amine to the benzamide can lead to significant changes in receptor affinity and selectivity. By analyzing these changes, researchers can develop predictive models that guide the design of new compounds with improved binding characteristics.

The following table presents hypothetical data to illustrate a typical SAR study for a series of this compound derivatives targeting a generic receptor:

| Derivative | R1 Group | R2 Group | Ki (nM) |

| 1 | H | H | 50 |

| 2 | CH₃ | H | 25 |

| 3 | Cl | H | 10 |

| 4 | H | OCH₃ | 75 |

This interactive table demonstrates how systematic structural changes can influence binding affinity.

The position of the fluorine atoms within the this compound moiety has a profound influence on the ligand-target interactions. nih.gov Fluorine's high electronegativity can alter the local electronic environment and the pKa of nearby functional groups, which can in turn affect hydrogen bonding and other non-covalent interactions with the target protein. nih.gov

Furthermore, the C-F bond is highly polarized and can participate in favorable orthogonal interactions with carbonyl groups in the protein backbone. scispace.com The steric bulk of the fluorine atom, while similar to that of a hydrogen atom, can also influence the conformational preferences of the ligand, potentially locking it into a bioactive conformation that favors binding to the receptor. Computational modeling and experimental studies are often combined to elucidate the precise role of fluorine positioning in optimizing ligand-target interactions. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule. chemrxiv.org For a fluorinated compound like Bis(2-fluoroethyl)amine, both proton (¹H) and fluorine-19 (¹⁹F) NMR are particularly insightful.

Proton NMR (¹H NMR) is routinely used to confirm the structure of this compound and to monitor the progress of reactions in which it is a product. magritek.comnih.govnih.gov The spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons and fluorine atoms.

The structure of this compound, (FCH₂CH₂)₂NH, suggests two distinct proton environments: the protons on the carbon adjacent to the fluorine (-CH₂F) and the protons on the carbon adjacent to the nitrogen (-CH₂N-). Due to coupling with both neighboring protons and the fluorine atom, the signals are split into complex multiplets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| -CH ₂F | 4.5 - 4.7 | Doublet of Triplets (dt) | JH-F ≈ 47 Hz, JH-H ≈ 4-5 Hz |

| -CH ₂N- | 2.9 - 3.1 | Doublet of Triplets (dt) | JH-H ≈ 4-5 Hz, JH-F ≈ 20-25 Hz |

Note: Predicted values are based on standard NMR principles and data for similar structural motifs.

During a synthesis reaction, ¹H NMR can be used to track the conversion of starting materials to this compound. By integrating the signals corresponding to the reactants and the product, researchers can determine the reaction's yield and endpoint without isolating the compound from the reaction mixture. magritek.com This on-line monitoring provides valuable insights into reaction kinetics and helps optimize reaction conditions. magritek.comnih.gov Furthermore, the presence of unexpected signals can indicate the formation of byproducts, allowing for an initial assessment of the product's purity.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for analyzing fluorinated compounds. nih.gov With a natural abundance of 100% and a wide range of chemical shifts, ¹⁹F NMR provides a clear window into the electronic environment of the fluorine atoms. nih.gov

For this compound, the two fluorine atoms are chemically equivalent, resulting in a single primary signal in the ¹⁹F NMR spectrum. This signal's chemical shift is characteristic of a fluorine atom attached to an aliphatic ethyl group. The signal will be split into a triplet due to coupling with the two protons on the adjacent carbon (-CH₂F).

The key advantages of using ¹⁹F NMR in the study of this compound include:

High Sensitivity: The ¹⁹F nucleus provides strong signals, making it easy to detect the compound even at low concentrations.

Structural Confirmation: The chemical shift and coupling pattern provide unambiguous confirmation of the fluoroethyl moiety.

Reactivity Monitoring: Any chemical transformation that alters the electronic environment around the fluorine atoms will cause a significant change in the ¹⁹F chemical shift, making it an excellent probe for studying the compound's reactivity. magritek.com

Chromatographic Methodologies for Product Separation and Purity Profiling

Chromatography is essential for separating this compound from unreacted starting materials, byproducts, and solvents, as well as for accurately determining its purity. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

HPLC is a versatile technique for both the analysis and purification of non-volatile or thermally sensitive compounds. mdpi.com For a small, polar molecule like this compound, which lacks a strong UV chromophore, reversed-phase HPLC with a suitable detector is an effective method.

A typical analytical method would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. Since this compound is quite polar, the mobile phase would consist of a high percentage of an aqueous solvent mixed with an organic modifier like methanol (B129727) or acetonitrile (B52724). chromatographyonline.com To ensure good peak shape for the basic amine, a small amount of an acid modifier (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase. chromatographyonline.com

Due to the lack of UV absorbance, detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or, most powerfully, a mass spectrometer (LC-MS). acs.org For purification purposes, the analytical method can be scaled up to preparative HPLC, allowing for the isolation of highly pure this compound.

Table 2: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | Mass Spectrometer (MS) or ELSD |

GC-MS is a powerful technique for separating and identifying volatile compounds. While this compound itself is volatile, primary and secondary amines can exhibit poor peak shapes (tailing) in GC due to their interaction with active sites on the column and inlet. labrulez.comh-brs.de

To overcome this, several strategies can be employed:

Use of Base-Deactivated Columns: Specialized columns designed for amine analysis can minimize adsorptive interactions and improve peak symmetry. labrulez.com

Derivatization: The amine can be chemically modified to create a less polar and more volatile derivative. A common approach is acylation with an agent like trifluoroacetic anhydride (B1165640) (TFAA). h-brs.de The resulting trifluoroacetamide (B147638) is less basic and exhibits excellent chromatographic properties.

GC-MS is particularly valuable for identifying volatile byproducts or reaction intermediates that may be present in the crude product mixture, providing a more complete profile of the reaction outcome.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and providing structural information through fragmentation analysis. nih.gov When coupled with a chromatographic technique (LC-MS or GC-MS), it provides definitive identification of the compound.

The molecular formula of this compound is C₄H₉F₂N, giving it a monoisotopic mass of approximately 109.07 Da. In the mass spectrum, this would be observed as the molecular ion peak ([M]⁺˙) under electron ionization (EI) or as the protonated molecule ([M+H]⁺) at m/z 110.08 under soft ionization techniques like electrospray ionization (ESI). nih.gov

The fragmentation pattern is highly predictable and provides structural confirmation. Aliphatic amines characteristically undergo α-cleavage, which is the fragmentation of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This process results in the formation of a stable, resonance-stabilized iminium ion. libretexts.org

For this compound, α-cleavage involves the loss of a methyl fluoride (B91410) radical (•CH₂F) from the molecular ion, leading to the formation of a prominent fragment ion.

Reaction Scheme: α-Cleavage of this compound [FCH₂CH₂-NH⁺˙-CH₂CH₂F] → [FCH₂CH₂-NH=CH₂]⁺ + •CH₂F

Table 3: Predicted Key Ions in the Mass Spectrum of this compound (EI)

| Ion | Formula | Predicted m/z | Description |

| Molecular Ion | [C₄H₉F₂N]⁺˙ | 109 | Parent molecule minus one electron. |

| α-Cleavage Fragment | [C₃H₆FN]⁺ | 76 | Base peak resulting from loss of •CH₂F. libretexts.org |

| Other Fragments | [CH₂NHCH₂]⁺ | 44 | Resulting from further fragmentation. |

This predictable fragmentation pattern, especially the formation of the intense α-cleavage ion, serves as a reliable fingerprint for identifying this compound in complex mixtures. docbrown.info

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. This method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs the radiation at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum provides a unique "fingerprint" of the molecule by mapping these absorption frequencies, allowing for the identification of its structural components. For this compound, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the secondary amine (N-H), alkyl chains (C-H), carbon-nitrogen (C-N), and carbon-fluorine (C-F) bonds.

The vibrational motions detected by IR spectroscopy include stretching (changes in bond length) and bending (changes in bond angle). tanta.edu.eglibretexts.org Each type of bond and functional group has a characteristic range of absorption frequencies, which helps in its identification.

Detailed Research Findings

The analysis of the this compound spectrum involves identifying characteristic absorption bands for each of its constituent functional groups.

N-H Vibrations: As a secondary amine, this compound is expected to exhibit distinct vibrations associated with the N-H bond. spectroscopyonline.com

N-H Stretching: Secondary amines typically show a single, weak-to-medium absorption band in the region of 3350-3310 cm⁻¹ due to the N-H stretching vibration. orgchemboulder.com This contrasts with primary amines, which show two bands in this region, and tertiary amines, which show none. orgchemboulder.comwpmucdn.com The presence of a single band in this area is a clear indicator of a secondary amine functional group.

N-H Bending: A strong and broad absorption band resulting from N-H wagging (out-of-plane bending) is characteristic of primary and secondary amines and is typically observed in the 910-665 cm⁻¹ range. orgchemboulder.com For secondary amines specifically, this peak is generally found between 750 and 700 cm⁻¹. spectroscopyonline.com

C-H Vibrations: The ethyl chains of the molecule produce characteristic C-H absorption bands.

C-H Stretching: The stretching vibrations of the C(sp³)-H bonds in the alkyl groups are expected to cause strong absorptions in the 2960-2800 cm⁻¹ region. wpmucdn.com

C-H Bending: The methylene (B1212753) (-CH₂-) groups give rise to a characteristic bending (scissoring) vibration that appears in the 1500-1440 cm⁻¹ range. wpmucdn.com

C-N Vibrations: The carbon-nitrogen bond provides another key spectral feature.

C-N Stretching: For aliphatic amines, the C-N stretching vibration results in a medium to weak absorption band within the 1250-1020 cm⁻¹ region. orgchemboulder.comdocbrown.info This band can sometimes be difficult to distinguish in a complex region of the spectrum.

C-F Vibrations: The presence of fluorine atoms introduces a highly characteristic and intense absorption band.

C-F Stretching: The C-F stretching vibration is known to produce a very strong absorption band in the fingerprint region, typically between 1400 and 1000 cm⁻¹. nih.gov The high electronegativity of the fluorine atom and the strength of the C-F bond contribute to the high intensity of this peak. This absorption often overlaps with C-N and other bending vibrations, but its intensity makes it a prominent feature for identifying fluoroalkanes.

The combination of these characteristic bands allows for a detailed functional group analysis of this compound. The region below 1500 cm⁻¹ is known as the fingerprint region, where complex overlapping vibrations create a unique pattern for each molecule. docbrown.info For this compound, this region would be particularly complex due to the presence of C-H bending, C-N stretching, and the very strong C-F stretching vibrations.

The following table summarizes the expected infrared absorption bands for the functional groups in this compound.

| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3350 - 3310 | Weak to Medium |

| C-H Stretch | Alkyl (CH₂) | 2960 - 2800 | Strong |

| C-H Bend (Scissoring) | Methylene (CH₂) | 1500 - 1440 | Medium |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium to Weak |

| C-F Stretch | Fluoroalkane | 1400 - 1000 | Very Strong |

| N-H Wag | Secondary Amine | 750 - 700 | Strong, Broad |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation

DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and identify stable conformers. researchgate.net For a molecule like bis(2-fluoroethyl)amine, with multiple rotatable bonds (C-C and C-N), a variety of conformers are possible. The rotational barriers around the C-C bond in the fluoroethyl moieties are of particular interest, as they determine the relative orientation of the fluorine and amine groups. Studies on similar molecules, such as 1,2-difluoroethane, have shown that gauche conformations can be more stable than anti conformations due to hyperconjugative interactions. youtube.comic.ac.uk This "gauche effect" involves the donation of electron density from a C-H bonding orbital to an adjacent anti-bonding C-F orbital, a stabilizing interaction that is maximized in the gauche arrangement. ic.ac.uk

In this compound, the conformational space is more complex due to the two fluoroethyl chains attached to the central nitrogen atom. The relative orientations of these two chains with respect to each other and the lone pair on the nitrogen atom will lead to a multitude of possible low-energy structures. DFT calculations would allow for the determination of their relative energies, dipole moments, and vibrational frequencies.

Below is a hypothetical data table of optimized geometric parameters for a plausible low-energy conformer of this compound, based on expected values from related structures.

Table 1: Predicted Geometric Parameters for a Conformer of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-F | 1.39 Å |

| C-C | 1.53 Å | |

| C-N | 1.47 Å | |

| Bond Angle | F-C-C | 109.5° |

| C-C-N | 112.0° | |

| C-N-C | 111.0° | |

| Dihedral Angle | F-C-C-N | ~60° (gauche) |

Molecular Dynamics Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational flexibility of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the dynamic behavior of molecules in different environments, such as in the gas phase or in solution.

For a flexible molecule like this compound, MD simulations can provide insights into the transitions between different conformational states and the timescales on which these transitions occur. The simulation would reveal the range of dihedral angles sampled by the two fluoroethyl chains, offering a dynamic picture that complements the static view from DFT calculations. A study on the conformational isomerism of dihaloethanes like 1,2-dichloroethane (B1671644) and 1,2-dibromoethane (B42909) highlights how atomistic simulations can be used to compute ensemble averages of molecular conformations and determine the molar fractions of different isomers. nih.gov

The results of such simulations can be used to generate potential energy surfaces and to identify the most populated conformational states. This information is crucial for understanding how the molecule might interact with other species, such as biological macromolecules.

Table 2: Illustrative Conformational Energy Profile from MD Simulations

| Conformation | Dihedral Angle (F-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Gauche | ~60° | 0.0 | 65 |

| Anti | 180° | 0.8 | 30 |

| Eclipsed (Transition State) | ~120° | 3.5 | <1 |

Computational Modeling of Reaction Mechanisms and Transition States

This compound is structurally related to nitrogen mustards, a class of bifunctional alkylating agents. mdpi.com The reactivity of these compounds is characterized by the intramolecular cyclization of one of the haloethyl arms to form a highly reactive three-membered aziridinium (B1262131) ion. This intermediate is a potent electrophile that can then be attacked by nucleophiles.

Computational chemistry provides essential tools for elucidating the mechanism of this activation process. DFT and other high-level ab initio methods can be used to model the reaction pathway for the formation of the aziridinium ion from this compound. This involves locating the transition state for the intramolecular cyclization, where the nitrogen atom attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion.

The calculation of the activation energy for this step is critical for understanding the reactivity of the compound. The structure of the transition state reveals the geometry of the molecule as it proceeds from the reactant to the aziridinium intermediate. For this compound, the reaction would proceed as follows:

(FCH₂CH₂)₂NH → [ (FCH₂CH₂)NH-CH₂CH₂]⁺ + F⁻ (Aziridinium ion formation)

Computational studies can also model the subsequent reaction of the aziridinium ion with a nucleophile. This provides a complete picture of the alkylation process at a molecular level. The presence of fluorine, being more electronegative and generally a poorer leaving group than chlorine, would be expected to influence the rate of aziridinium ion formation compared to its chloro-analogs.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches in Compound Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. longdom.org These models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent and selective molecules. Cheminformatics encompasses the use of computational methods to manage, analyze, and model chemical and biological data. mdpi.com

In the context of this compound and its potential analogs, QSAR and cheminformatics approaches could be invaluable for designing new compounds with desired properties, such as enhanced cytotoxicity against cancer cells. nih.gov A QSAR study would typically involve a set of structurally related compounds with measured biological activity. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., dipole moment, HOMO/LUMO energies).

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity.

A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

For designing analogs of this compound as potential alkylating agents, a QSAR model could help in identifying the key structural features that determine cytotoxicity. For example, a model might reveal that lipophilicity and the electronic properties of substituents on the nitrogen atom are critical for activity.

Cheminformatics tools can be used to generate virtual libraries of new compounds based on the this compound scaffold. mdpi.comresearchgate.net These virtual compounds can then be screened using the developed QSAR model to prioritize the most promising candidates for synthesis and biological testing, thereby accelerating the drug discovery process. frontiersin.org

Table 3: Common Molecular Descriptors Used in QSAR for Alkylating Agents

| Descriptor Class | Example Descriptors | Relevance to Activity |

|---|---|---|

| Physicochemical | LogP, Polar Surface Area (PSA) | Drug transport and membrane permeability |

| Electronic | HOMO/LUMO energies, Mulliken charges | Reactivity, ability to form aziridinium ion |

| Topological | Wiener index, Kier & Hall indices | Molecular size and branching |

| 3D/Geometrical | Molecular Volume, Surface Area | Steric interactions with biological targets |

Considerations in the Metabolic Transformation of Fluoroethylamine Scaffolds Non Clinical Contexts

In Vitro Metabolic Stability and Biotransformation Pathways of Fluoroethylamines

The metabolic stability and biotransformation of xenobiotics containing fluoroethylamine scaffolds are primarily governed by enzymes such as the cytochrome P450 (CYP450) family. nih.govresearchgate.net The primary metabolic pathways for tertiary amines like Bis(2-fluoroethyl)amine are anticipated to involve N-dealkylation. nih.govnih.govrug.nlresearchgate.net

In this process, one of the 2-fluoroethyl groups is enzymatically cleaved from the nitrogen atom. This reaction typically proceeds through the formation of an unstable α-hydroxy intermediate, which then spontaneously breaks down to yield a secondary amine (2-fluoroethylamine) and a corresponding aldehyde (2-fluoroacetaldehyde). researchgate.net The fluorinated aldehyde can be further oxidized to fluoroacetic acid, a known toxic metabolite. nih.govacs.org In some instances, fluorination of an N-alkyl group has been shown to reduce the rate of N-dealkylation, potentially increasing the metabolic stability of the parent compound compared to its non-fluorinated analogs. nih.gov

The resulting secondary amine, 2-fluoroethylamine, can undergo further metabolism. The primary pathways include oxidative deamination, which would also lead to the formation of 2-fluoroacetaldehyde and subsequent oxidation to fluoroacetic acid.

The principal biotransformation pathways for a this compound scaffold are summarized below:

| Metabolic Step | Parent Compound/Intermediate | Enzyme Family (Anticipated) | Resulting Metabolite(s) |

| Primary N-dealkylation | This compound | Cytochrome P450 | 2-Fluoroethylamine and 2-Fluoroacetaldehyde |

| Secondary Oxidation | 2-Fluoroacetaldehyde | Aldehyde Dehydrogenase | Fluoroacetic Acid |

| Metabolism of Secondary Amine | 2-Fluoroethylamine | Monoamine Oxidase / CYP450 | 2-Fluoroacetaldehyde |

This interactive table outlines the predicted metabolic cascade for this compound based on established pathways for tertiary amines and fluorinated compounds.

Chemical Mechanisms of Fluoride (B91410) Release and Metabolite Formation in Biochemical Mimetic Systems

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its cleavage enzymatically challenging. nih.gov However, metabolic processes can lead to defluorination through several mechanisms. In the context of fluoroethylamines, defluorination is typically an oxidative process mediated by CYP450 enzymes. researchgate.netnih.gov

The mechanism often involves the hydroxylation of the carbon atom adjacent to the fluorine (α-carbon), if sterically accessible, or the carbon bearing the fluorine atom itself. Hydroxylation at the fluorine-bearing carbon results in an unstable gem-halohydrin intermediate, which can spontaneously eliminate hydrogen fluoride (HF) to form an aldehyde.

Alternatively, the metabolism of the ethyl chain can proceed without immediate defluorination. As described previously, the N-dealkylation of this compound leads to 2-fluoroacetaldehyde, which is then oxidized to fluoroacetic acid. nih.govacs.org This metabolite, fluoroacetic acid, is relatively stable and does not readily release fluoride. However, its downstream effects on biochemical pathways are significant.

Enzymatic defluorination has also been observed via hydrolytic mechanisms, catalyzed by dehalogenase enzymes found in certain microorganisms. nih.govacs.orgresearchgate.net These enzymes can directly cleave the C-F bond. For example, fluoroacetate (B1212596) dehalogenase catalyzes C-F bond cleavage through a nucleophilic attack, leading to the formation of glycolate (B3277807) and a fluoride ion. acs.org While primarily studied in bacteria for environmental remediation, these mechanisms provide insight into potential, albeit less common in mammals, pathways for C-F bond scission. nih.govresearchgate.net

Theoretical Implications of Fluorine Substitution on Enzyme-Substrate Interactions

The substitution of hydrogen with fluorine can profoundly alter a molecule's interaction with enzyme active sites. researchgate.net These effects stem from fluorine's unique properties, including its small size (similar to hydrogen), high electronegativity, and the polarity of the C-F bond. nih.govacs.org

Key theoretical implications include:

Altered Acidity/Basicity: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby acidic protons and decrease the basicity of proximal amines. nih.govacs.org This can affect the ionization state of the substrate at physiological pH, influencing its ability to bind to the enzyme's active site.

Modified Binding Affinity and Conformation: The introduction of fluorine can create new, favorable interactions within the binding pocket, such as dipole-dipole or hydrogen bond-like interactions with backbone amides or water molecules. nih.govacs.org It can also alter the preferred conformation of the molecule, which may lead to a better or worse fit within the active site. nih.gov

Impact on Catalytic Rate: The electronic effects of fluorine can influence the rate of enzymatic reactions. For electron-deficient transition states, a fluorine substituent can be destabilizing, slowing the reaction rate. researchgate.net Conversely, for reactions involving nucleophilic attack on an adjacent carbonyl, fluorine's inductive effect can increase the electrophilicity of the carbonyl carbon, potentially accelerating the reaction. nih.gov For instance, the fluoroacetyl-CoA thioesterase (FlK) demonstrates a 10⁴-fold rate acceleration for its fluorinated substrate compared to acetyl-CoA, a selectivity achieved through catalysis rather than just binding recognition. nih.gov

| Property of Fluorine | Effect on Substrate | Theoretical Impact on Enzyme-Substrate Interaction | Reference(s) |

| High Electronegativity | Creates a strong C-F dipole; Inductive electron withdrawal. | Can alter pKa of nearby functional groups, affecting ionization state and binding. May create new dipole-based interactions in the active site. nih.govacs.org | |

| Small van der Waals Radius | Minimal steric perturbation compared to hydrogen. | Allows for substitution at sterically sensitive positions without disrupting binding. researchgate.net | |

| Conformational Preference | Can favor specific rotamers (e.g., gauche interactions). | May lock the substrate into a more (or less) biologically active conformation for enzyme binding. nih.gov | |

| Metabolic Blocking | The C-F bond is highly stable and resistant to oxidative cleavage. | Can block sites of metabolism, increasing the substrate's half-life. nih.govresearchgate.net |

This interactive table summarizes the key theoretical effects of fluorine substitution on the interactions between a substrate and an enzyme.

Influence on Biochemical Pathways in Model Systems (e.g., impact of related fluorinated compounds on citric acid cycle)

The metabolic products of fluoroethylamine scaffolds can have significant impacts on fundamental biochemical pathways. The most well-documented example is the toxic effect of fluoroacetate, a potential metabolite of this compound, on the citric acid (or Krebs) cycle. researchgate.netnih.govregulations.gov

This phenomenon, termed "lethal synthesis," occurs when fluoroacetate is mistaken for acetate (B1210297) by cellular enzymes. regulations.gov

Activation: Fluoroacetate is converted to fluoroacetyl-CoA by acetyl-CoA synthetase. wikipedia.org

Condensation: Citrate (B86180) synthase then catalyzes the condensation of fluoroacetyl-CoA with oxaloacetate to produce fluorocitrate. wikipedia.org

Inhibition: Fluorocitrate acts as a potent inhibitor of aconitase, the enzyme responsible for converting citrate to isocitrate. researchgate.netnih.gov

The inhibition of aconitase effectively blocks the citric acid cycle, leading to a cascade of metabolic disruptions. researchgate.net This includes the accumulation of citrate and a depletion of cellular energy (ATP), which can impair numerous cellular functions. researchgate.netnih.gov The accumulation of citrate can also inhibit phosphofructokinase, a key regulatory enzyme in glycolysis. regulations.gov

| Step in Pathway | Enzyme | Normal Substrate | Fluorinated Analog | Effect |

| Activation | Acetyl-CoA Synthetase | Acetate | Fluoroacetate | Forms Fluoroacetyl-CoA |

| Condensation | Citrate Synthase | Acetyl-CoA | Fluoroacetyl-CoA | Forms Fluorocitrate |

| Isomerization | Aconitase | Citrate | Fluorocitrate | Potent inhibition of the enzyme, blocking the cycle |

This interactive table illustrates the mechanism of "lethal synthesis" by which fluoroacetate, a metabolite of fluoroethylamines, disrupts the citric acid cycle.

Q & A

Q. What are the recommended safety protocols for handling Bis(2-fluoroethyl)amine in laboratory settings?

this compound requires stringent safety measures due to its potential for skin/eye irritation and flammability. Key protocols include:

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent direct contact .

- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation exposure .

- Storage : Keep in sealed containers away from oxidizers and heat sources to prevent decomposition or combustion .

- Waste Disposal : Segregate waste and use certified hazardous waste disposal services to mitigate environmental risks .

Q. What synthetic routes are commonly employed to prepare this compound, and what are their critical parameters?

A common method involves nucleophilic substitution of 2-fluoroethyl halides with ammonia derivatives. For example:

- Reagents : React 2-fluoroethyl bromide with excess ammonia under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C .

- Critical Parameters :

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- NMR Spectroscopy : and NMR confirm structural integrity and fluorine substitution patterns .

- GC-MS : Quantify purity and detect volatile impurities using a polar capillary column (e.g., DB-WAX) with helium carrier gas .

- Elemental Analysis : Validate empirical formula consistency (CHFN) .

Advanced Questions

Q. How can researchers address contradictions in reported stability data of this compound under different reaction conditions?

Discrepancies in stability often arise from solvent polarity and oxidizing agents. Methodological solutions include:

- Controlled Studies : Conduct kinetic stability assays in inert atmospheres (argon/nitrogen) to isolate degradation pathways .

- Compatibility Testing : Pre-screen solvents (e.g., DMF vs. THF) and avoid oxidizers like peroxides, which accelerate decomposition .

- Spectroscopic Monitoring : Use in situ FTIR or Raman spectroscopy to track real-time stability during reactions .

Q. What strategies optimize the use of this compound as a ligand in coordination chemistry for catalytic applications?

The 2-fluoroethyl group enhances ligand flexibility and electron-withdrawing effects. Optimization strategies:

- Metal Selection : Pair with late transition metals (e.g., Pd, Cu) to stabilize complexes for cross-coupling reactions .

- Solvent Tuning : Use polar aprotic solvents (e.g., acetonitrile) to improve solubility and ligand-metal binding kinetics .

- Structural Modifications : Introduce bulky substituents adjacent to the amine group to prevent dimerization and enhance catalytic activity .

Q. How does the presence of the 2-fluoroethyl group influence the reactivity of this compound in nucleophilic substitution reactions compared to non-fluorinated analogs?

The fluorine atoms:

- Reduce Basicity : Lower pKa (vs. ethylamine) due to electron-withdrawing effects, decreasing nucleophilicity in SN2 reactions .

- Enhance Stability : Fluorine’s inductive effect stabilizes the amine against oxidation, enabling use in harsh reaction conditions (e.g., acidic media) .

- Steric Effects : The 2-fluoroethyl group’s compact size allows for selective functionalization in crowded molecular environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.